3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid
Overview
Description
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol . This compound is part of the pyridine family and is characterized by the presence of a chlorine atom, a keto group, and a carboxylic acid group on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxylic acid . The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of amino or thiol derivatives.
Reduction: Formation of 3-chloro-6-hydroxy-5,6-dihydropyridine-2-carboxylic acid.
Oxidation: Formation of more oxidized pyridine derivatives.
Scientific Research Applications
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid, 6-hydroxy-: Similar in structure but lacks the chlorine atom.
5-Bromo-3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Contains a bromine atom in addition to the chlorine atom.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar core structure but different functional groups.
Uniqueness
3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-oxo-3H-pyridine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1H,2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPANFJCJXVITK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=NC1=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677441 | |
Record name | 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68160-46-3 | |
Record name | 3-Chloro-6-oxo-5,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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